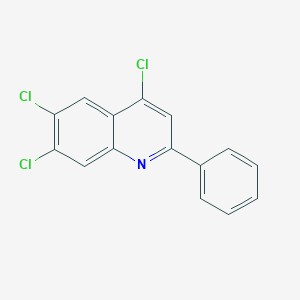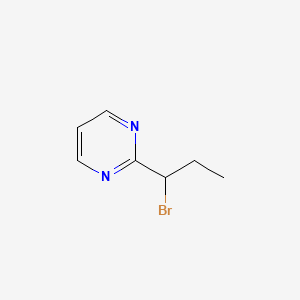![molecular formula C8H6N4 B12632774 2-(Pyrazolo[1,5-A]pyrimidin-2-YL)acetonitrile CAS No. 1159982-89-4](/img/structure/B12632774.png)
2-(Pyrazolo[1,5-A]pyrimidin-2-YL)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pyrazolo[1,5-A]pyrimidin-2-YL)acetonitrile is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrazolo[1,5-A]pyrimidin-2-YL)acetonitrile typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 of the pyrazolo[1,5-A]pyrimidine scaffold .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the cyclocondensation reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and solvent systems to facilitate the reaction.
化学反応の分析
Types of Reactions: 2-(Pyrazolo[1,5-A]pyrimidin-2-YL)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives.
科学的研究の応用
2-(Pyrazolo[1,5-A]pyrimidin-2-YL)acetonitrile has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(Pyrazolo[1,5-A]pyrimidin-2-YL)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or proteins involved in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Pyrazolo[3,4-D]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.
Pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
3,6-Dinitropyrazolo[1,5-A]pyrimidine-5,7-Diamine: A heat-resistant explosive with a fused ring structure.
Uniqueness: 2-(Pyrazolo[1,5-A]pyrimidin-2-YL)acetonitrile stands out due to its unique combination of pyrazole and pyrimidine rings, which confer distinct photophysical properties and potential for diverse applications in chemistry, biology, and industry .
特性
CAS番号 |
1159982-89-4 |
|---|---|
分子式 |
C8H6N4 |
分子量 |
158.16 g/mol |
IUPAC名 |
2-pyrazolo[1,5-a]pyrimidin-2-ylacetonitrile |
InChI |
InChI=1S/C8H6N4/c9-3-2-7-6-8-10-4-1-5-12(8)11-7/h1,4-6H,2H2 |
InChIキー |
JZYQENIVABGJKW-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C(=CC(=N2)CC#N)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methoxy-4-[5-(4-methylphenyl)-2-(3-nitrophenyl)-4,6-dioxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]phenyl benzoate](/img/structure/B12632697.png)
![4,7-Bis[2-(triphenylsilyl)ethenyl]-2,1,3-benzothiadiazole](/img/structure/B12632707.png)
![3-[2-(Cyclohex-1-en-1-yl)ethyl]-5-(iodomethyl)-1,3-oxazolidin-2-one](/img/structure/B12632712.png)
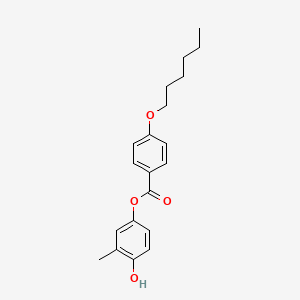
![(11R,12S,16R)-N-(4-chlorophenyl)-14-(4-fluorophenyl)-13,15-dioxo-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12632722.png)
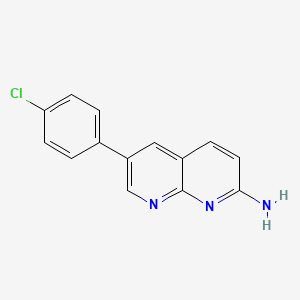
![N-[2-[2-[[3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]methyl]pyridin-1-ium-1-yl]ethyl]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide;chloride](/img/structure/B12632733.png)
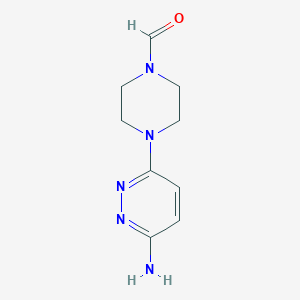
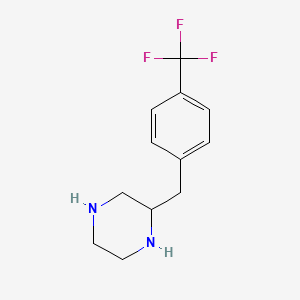
![(1S,2R,6S,7R)-7-(3-nitrobenzoyl)-4-(4-nitrophenyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B12632751.png)
![1H-1,2,4-Triazole-1-acetamide, 4-[4-(5-benzofuranyl)phenyl]-3-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-4,5-dihydro-5-oxo-](/img/structure/B12632758.png)

